molecular formula C10H10ClN B13268790 7-Methylquinoline hydrochloride

7-Methylquinoline hydrochloride

Cat. No.: B13268790
M. Wt: 179.64 g/mol
InChI Key: DYPYMMFKBUCIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinoline hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is particularly notable for its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline hydrochloride typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Doebner-Miller reaction, which involves the reaction of aniline with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to optimize yield and purity. For example, the use of transition metal catalysts and green solvents like ionic liquids can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylquinoline hydrochloride varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites .

Comparison with Similar Compounds

Uniqueness: 7-Methylquinoline hydrochloride is unique due to its specific methylation at the 7-position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can make it more suitable for certain applications compared to other quinoline derivatives .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

7-methylquinoline;hydrochloride

InChI

InChI=1S/C10H9N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h2-7H,1H3;1H

InChI Key

DYPYMMFKBUCIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.